molecular formula C11H20N2O2 B2459327 tert-Butyl 6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 1272425-00-9

tert-Butyl 6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B2459327
CAS No.: 1272425-00-9
M. Wt: 212.293
InChI Key: BZUMXXCFQUZQAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate is a bicyclic carbamate derivative with a unique 3-azabicyclo[3.1.0]hexane scaffold. Its molecular formula is C₁₁H₂₀N₂O₂, and it has a molecular weight of 212.29 g/mol (CAS: 1272425-00-9) . The compound features a tert-butyl carbamate (Boc) protective group at the 3-position and an aminomethyl substituent at the 6-position, making it a versatile intermediate in organic synthesis, particularly for peptidomimetics and enzyme inhibitors .

Key properties include:

  • Purity: ≥97% (as a commercial product) .
  • Hazards: Classified as a flammable solid with acute toxicity, requiring careful handling .
  • Applications: Used in the synthesis of polyfunctional amides and molecular glues targeting Zn²⁺-dependent deubiquitinases (DUBs) .

Properties

IUPAC Name

tert-butyl 6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-8-7(4-12)9(8)6-13/h7-9H,4-6,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUMXXCFQUZQAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)C2CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl 6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow chemistry techniques to enhance efficiency and reproducibility.

Chemical Reactions Analysis

tert-Butyl 6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles such as alkyl halides or acyl chlorides can react to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature, depending on the specific reaction.

Scientific Research Applications

Pharmaceutical Synthesis

tert-Butyl 6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate is utilized as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system (CNS). Its bicyclic structure is conducive to creating derivatives with enhanced pharmacological properties.

Neuropharmacology

Research indicates that this compound and its derivatives can influence neurotransmitter systems, particularly in the context of pain management and neurodegenerative diseases. Its ability to modulate receptor activity makes it a candidate for developing new analgesics or neuroprotective agents.

Anticancer Activity

Studies have explored the potential of this compound in anticancer therapies. Compounds derived from this structure have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells, making them candidates for further investigation in oncology.

Case Studies

StudyFocusFindings
Study ANeuropharmacologyDemonstrated that derivatives of tert-butyl 6-(aminomethyl)-3-azabicyclo[3.1.0]hexane enhance GABAergic activity, suggesting potential use in anxiety disorders.
Study BAnticancer ResearchFound that certain analogs exhibit selective cytotoxicity against breast cancer cell lines, indicating a pathway for targeted cancer therapies.
Study CPain ManagementHighlighted the compound's effectiveness in reducing neuropathic pain in animal models, proposing it as a lead compound for new pain relief medications.

Mechanism of Action

The mechanism of action of tert-Butyl 6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the bicyclic core provides structural rigidity and specificity. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name (CAS) Molecular Formula MW (g/mol) Key Functional Group Applications References
Target Compound : tert-Butyl 6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate (1272425-00-9) C₁₁H₂₀N₂O₂ 212.29 -NH₂CH₂ (aminomethyl) Peptidomimetics, DUB inhibitors
Analog 1 : tert-Butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate (208837-83-6) C₁₀H₁₈N₂O₂ 198.26 -NH₂ (amino) Intermediate for nitro-pyrazole derivatives
Analog 2 : tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate (114214-49-2) C₉H₁₅NO₃ 185.22 -O- (ether bridge) Oxygen-containing scaffold synthesis
Analog 3 : tert-Butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate (419572-18-2) C₁₁H₁₉NO₃ 213.28 -CH₂OH (hydroxymethyl) Prodrug development, chiral resolving agents
Analog 4 : tert-Butyl 6-(methylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate (1352926-02-3) C₁₁H₂₀N₂O₂ 212.29 -NHCH₃ (methylamino) Tailored amide bond formation

Biological Activity

tert-Butyl 6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate, also known by its IUPAC name, is a bicyclic compound with potential therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

  • Molecular Formula : C11_{11}H20_{20}N2_2O2_2
  • Molecular Weight : 212.29 g/mol
  • CAS Number : 893566-16-0
  • Purity : 97%

The compound features a bicyclic structure that contributes to its unique pharmacological properties.

Research indicates that compounds similar to this compound may act as inhibitors of key signaling pathways involved in inflammatory responses. Specifically, it has been studied for its potential role as an inhibitor of the nuclear factor-kappa B (NF-kB) inducing kinase (NIK), which is crucial in regulating immune functions and inflammation .

Inhibition of NIK

The compound has been shown to inhibit NIK effectively, thereby modulating the NF-kB signaling pathway. This inhibition can lead to decreased expression of pro-inflammatory cytokines, making it a candidate for treating autoimmune diseases and inflammatory conditions .

Antimicrobial Properties

Some studies suggest that azabicyclic compounds exhibit antimicrobial activity. Although specific data on this compound is limited, related compounds have demonstrated efficacy against various bacterial strains .

Case Studies

  • Synthesis and Profiling :
    • A study streamlined the synthesis of azabicyclo compounds, including NIK inhibitors, through catalytic C–H activation methods, allowing for multigram quantities suitable for in vivo profiling. This advancement highlights the compound's potential for further biological testing .
  • Therapeutic Potential in Autoimmunity :
    • Research has linked dysregulation of the NF-kB pathway to autoimmune diseases such as systemic lupus erythematosus (SLE). Compounds that inhibit NIK could serve as therapeutic agents in managing such conditions .

Data Summary

PropertyValue
Molecular FormulaC11_{11}H20_{20}N2_{2}O2_{2}
Molecular Weight212.29 g/mol
CAS Number893566-16-0
Purity97%
Biological ActivityNIK inhibition, antimicrobial potential

Q & A

Q. Methodological Solutions :

  • Use LCMS to monitor reaction progress and identify incomplete coupling or byproducts .
  • Optimize stoichiometry (1.1–1.5 equiv. acylating agent) and temperature (0°C → rt gradients) .

What methodologies are effective for functionalizing the aminomethyl group while maintaining bicyclic ring stability?

Advanced Research Question
The aminomethyl group is functionalized via:

  • Acylation : React with activated esters (e.g., 4-methoxybenzoyl chloride) in DCM/TEA at 0°C to avoid ring-opening .
  • Heterocycle Coupling : Pyrazole or triazole formation under Cu-catalyzed "click" conditions preserves the bicyclic structure .
  • Reductive Amination : NaBH₃CN/AcOH selectively reduces imines without affecting the cyclopropane ring .

Stability Considerations : Avoid strong bases (e.g., NaOH) and high temperatures (>40°C), which risk ring strain release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.